molecular formula C26H29N7O3S B2751433 1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 893274-74-3

1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2751433
CAS No.: 893274-74-3
M. Wt: 519.62
InChI Key: VURSFZWRBGQBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a triazoloquinazoline core with a bipiperidine-carboxamide side chain, making it a valuable scaffold for developing novel bioactive molecules. Preclinical research indicates that this structural class exhibits promising biological activities, particularly in oncology. Studies on closely related triazoloquinazoline derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The structure-activity relationship (SAR) suggests that the benzenesulfonyl group and the bipiperidine-carboxamide side chain are crucial for potency and interaction with specific molecular targets. The mechanism of action is believed to involve the modulation of key cellular signaling pathways. The compound is thought to interact with specific enzymatic targets, potentially leading to the inhibition of kinase activity or modulation of signal transduction pathways crucial for cancer cell proliferation . Furthermore, the presence of the sulfonamide group is a common feature in inhibitors of carbonic anhydrase isoforms, some of which are recognized as anti-glaucoma drug targets and are overexpressed in certain tumors . This multi-target potential makes it an excellent candidate for hit-to-lead optimization programs. With a molecular formula of C26H29N7O3S and a molecular weight of 519.62 g/mol , this reagent is provided with high purity to ensure reliable and reproducible research outcomes. It is intended for use in laboratory research applications only, including but not limited to, biological screening, target identification, and pharmacological profiling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3S/c27-25(34)26(32-15-7-2-8-16-32)13-17-31(18-14-26)22-20-11-5-6-12-21(20)33-23(28-22)24(29-30-33)37(35,36)19-9-3-1-4-10-19/h1,3-6,9-12H,2,7-8,13-18H2,(H2,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSFZWRBGQBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride. The final step involves coupling the triazoloquinazoline derivative with a bipiperidine carboxamide intermediate under conditions that promote amide bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. The benzenesulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of triazoloquinazolines can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer therapy .

Antimicrobial Properties

The sulfonamide functionality in the compound contributes to its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential use as an antibacterial agent. The mechanism of action is thought to involve interference with bacterial folate synthesis .

Anticonvulsant Effects

Recent investigations into similar compounds have highlighted their anticonvulsant properties. The structural characteristics of 1'-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide may confer similar effects, warranting further exploration in seizure models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the triazole and quinazoline rings have shown to enhance biological activity. For instance, substituents on the benzene ring can significantly alter the pharmacokinetic profiles and potency against target diseases .

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives of triazoloquinazolines for their anticancer effects. The results indicated that modifications on the benzenesulfonyl group increased cytotoxicity against breast cancer cell lines by up to 70% compared to standard treatments .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a potential candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain bacterial enzymes, thereby reducing the virulence of pathogenic bacteria. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and ultimately leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name/ID Core Structure Key Substituents Molecular Formula Biological Target/Activity Reference
Target Compound Triazolo[1,5-a]quinazoline 3-(Benzenesulfonyl), 5-(1,4'-bipiperidine-4'-carboxamide) C₂₈H₂₉N₇O₃S Hypothesized: CA isoforms, kinase inhibition
Ethyl 5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}triazolo[1,5-a]quinazoline-3-carboxylate Triazolo[1,5-a]quinazoline 3-Carboxylate, 5-(oxadiazole-pyridinyl sulfanyl) C₁₉H₁₃N₇O₃S Unknown; structural rigidity noted
4-Functionalized 1,2,3-triazoles (e.g., 4a–4d) 1,2,3-Triazole N-1: 4-Sulfonamide phenyl; C-4: Ester/carboxamide Variable (e.g., C₁₁H₁₁N₅O₃S) CA I, II, IV, IX inhibition (Kᵢ: 10–500 nM)
Imidazo[1,5-a]pyridine derivatives Imidazo[1,5-a]pyridine Varied substituents (e.g., aryl, alkyl, sulfonamide) Variable Anticancer, antimicrobial

Functional Comparisons

  • However, the triazoloquinazoline core may confer higher selectivity for specific isoforms (e.g., tumor-associated CA IX) compared to simpler triazole derivatives .
  • Synthetic Accessibility :
    The target compound’s synthesis likely parallels methods for triazoloquinazoline derivatives, such as azide-alkyne cycloaddition (for triazole formation) and nucleophilic substitution for sulfonamide attachment . In contrast, imidazo[1,5-a]pyridines often require multi-step condensation or transition-metal catalysis, limiting scalability .

  • Pharmacokinetic Properties :
    The bipiperidine-carboxamide moiety may enhance blood-brain barrier penetration compared to ester- or carboxylic acid-bearing analogues (e.g., compounds 5a–5d in ). This aligns with trends in kinase inhibitors, where lipophilic side chains improve CNS bioavailability.

Research Findings and Gaps

  • The triazoloquinazoline core in shows enhanced metabolic stability compared to triazoles, suggesting similar advantages for the target compound.
  • Limitations :
    Current evidence lacks in vivo studies or toxicity profiles for triazoloquinazoline derivatives. Additionally, the bipiperidine-carboxamide group’s impact on off-target interactions remains unexplored.

Biological Activity

The compound 1'-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H23ClN6O3S
  • IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine
  • SMILES : COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O

This compound features a quinazoline core structure with a triazole ring and a bipiperidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to act as potent inhibitors of tyrosine kinases and exhibit cytotoxicity against various cancer cell lines. Notably, compounds like erlotinib and gefitinib are used clinically for lung cancer treatment due to their ability to inhibit epidermal growth factor receptors (EGFR) .

Antimicrobial Properties

The sulfonamide group in this compound enhances its antimicrobial activity. Studies have demonstrated that similar structures can inhibit bacterial growth by interfering with folate synthesis pathways. The introduction of the benzenesulfonyl group may enhance the compound's affinity for bacterial enzymes .

Anticonvulsant Effects

Recent studies have explored the anticonvulsant potential of triazole derivatives. Compounds similar to the one have shown protective effects in animal models of epilepsy, indicating their potential as therapeutic agents for seizure disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : The quinazoline moiety is known for binding to tyrosine kinases, disrupting signaling pathways involved in cell proliferation.
  • GABA Receptor Modulation : Some derivatives exhibit activity on GABA receptors, enhancing inhibitory neurotransmission which is crucial in controlling seizures .
  • Bromodomain Inhibition : Related compounds have been identified as inhibitors of bromodomains, proteins involved in chromatin remodeling and gene expression regulation .

Case Studies and Research Findings

A selection of studies highlighting the biological activity of this compound includes:

StudyFindings
Dogan et al. (2002)Demonstrated anticonvulsant activity in rodent models with a protective index comparable to standard drugs .
RSC Advances (2017)Reported on the synthesis and evaluation of triazolo derivatives with significant anticancer activity against various cell lines .
ACS Medicinal Chemistry Letters (2021)Investigated structural modifications leading to enhanced bromodomain inhibition and cellular activity .

Q & A

Q. What statistical approaches are recommended for optimizing multi-step syntheses?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, reaction time). Central composite designs (CCDs) efficiently balance experimental runs while maximizing data resolution . For example, ICReDD’s feedback loop between computation and experiment reduces trial-and-error inefficiencies .

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